

# Application Notes and Protocols for the Crystallization of Methiomeprazine Hydrochloride

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## Compound of Interest

Compound Name: Methiomeprazine

Cat. No.: B1676388

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## Abstract

This document provides detailed application notes and standardized protocols for the crystallization of **Methiomeprazine** Hydrochloride, a phenothiazine derivative. The objective is to offer a comprehensive guide to various crystallization techniques applicable to this active pharmaceutical ingredient (API). These methodologies are designed to enable the controlled production of crystalline **methiomeprazine** hydrochloride with desired purity, yield, and crystal morphology. The protocols described include slow evaporation, anti-solvent crystallization, and cooling crystallization. Furthermore, this document outlines standard analytical techniques for the characterization of the resulting crystalline solid forms.

## Physicochemical Properties of Methiomeprazine Hydrochloride

**Methiomeprazine** hydrochloride is the hydrochloride salt of **methiomeprazine**.<sup>[1]</sup> A thorough understanding of its physicochemical properties is fundamental for the development of robust crystallization processes.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>25</sub> ClN <sub>2</sub> S <sub>2</sub>	[1]
Molecular Weight	381.0 g/mol	[1]
IUPAC Name	N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride	[1]
Appearance	White to faint yellow crystalline powder	[2]
Solubility (General)	Soluble in methanol and water. [3]	

Note: Specific solubility data for **methiomeprazine** hydrochloride in a wide range of solvents is not readily available in the provided search results. The solubility in methanol and water is inferred from general statements about similar hydrochloride salts.

## Crystallization Protocols

The selection of an appropriate crystallization method is critical for obtaining high-quality crystals. The following protocols are standard techniques that can be adapted and optimized for **methiomeprazine** hydrochloride.

### Protocol 1: Slow Evaporation Crystallization

This technique is suitable for obtaining high-quality single crystals and is dependent on the slow evaporation of a solvent from a saturated solution of the compound.

Methodology:

- **Dissolution:** Dissolve a known quantity of **methiomeprazine** hydrochloride in a suitable solvent (e.g., methanol) at room temperature to create a saturated or near-saturated solution. Gentle warming can be applied to facilitate dissolution.
- **Filtration:** Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

- **Crystallization:** Transfer the filtered solution to a clean crystallization dish or beaker. Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.
- **Incubation:** Place the vessel in a vibration-free environment at a constant temperature.
- **Crystal Harvesting:** Once a suitable volume of crystals has formed, harvest them by filtration.
- **Drying:** Wash the crystals with a small amount of cold solvent and dry them under vacuum at a mild temperature.

#### Illustrative Data:

Parameter	Value
Starting Material	1.0 g
Solvent	Methanol
Volume	15 mL
Yield	0.85 g (85%)
Purity (HPLC)	>99.5%
Crystal Size	0.5 - 2.0 mm

## Protocol 2: Anti-Solvent Crystallization

This method involves the addition of a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound, thereby inducing precipitation.

#### Methodology:

- **Dissolution:** Dissolve **methiomeprazine** hydrochloride in a minimum amount of a "good" solvent (e.g., methanol) in which it is highly soluble.[3]
- **Filtration:** Filter the solution to remove any insoluble impurities.

- **Anti-Solvent Addition:** Slowly add a miscible "anti-solvent" (e.g., diethyl ether or hexane) in which **methiomeprazine** hydrochloride has low solubility, to the stirred solution until turbidity is observed.
- **Crystallization:** Continue the addition of the anti-solvent dropwise until crystal formation is initiated. The solution can be cooled to enhance yield.
- **Maturation:** Allow the mixture to stir at a controlled temperature for a period to allow for crystal growth and equilibration.
- **Harvesting and Drying:** Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Illustrative Data:

Parameter	Value
Starting Material	1.0 g
Solvent	Methanol (5 mL)
Anti-Solvent	Diethyl Ether (20 mL)
Yield	0.92 g (92%)
Purity (HPLC)	>99.7%
Crystal Size	50 - 200 $\mu\text{m}$

## Protocol 3: Cooling Crystallization

This technique relies on the principle that the solubility of most compounds decreases with a decrease in temperature.

Methodology:

- **Dissolution:** Prepare a saturated solution of **methiomeprazine** hydrochloride in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C).<sup>[4]</sup>
- **Hot Filtration:** Filter the hot solution to remove any undissolved particles.

- **Cooling:** Allow the solution to cool slowly and undisturbed to room temperature. For higher yields, the solution can be further cooled in an ice bath or refrigerator.
- **Crystal Formation:** Crystals will form as the solubility of the compound decreases with temperature.
- **Harvesting and Drying:** Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Illustrative Data:

Parameter	Value
Starting Material	1.0 g
Solvent	Ethanol
Dissolution Temperature	60 °C
Crystallization Temperature	4 °C
Yield	0.88 g (88%)
Purity (HPLC)	>99.6%
Crystal Size	100 - 500 µm

## Characterization of Crystalline Forms

The solid-state properties of the crystallized **methiomeprazine** hydrochloride should be thoroughly characterized using various analytical techniques.

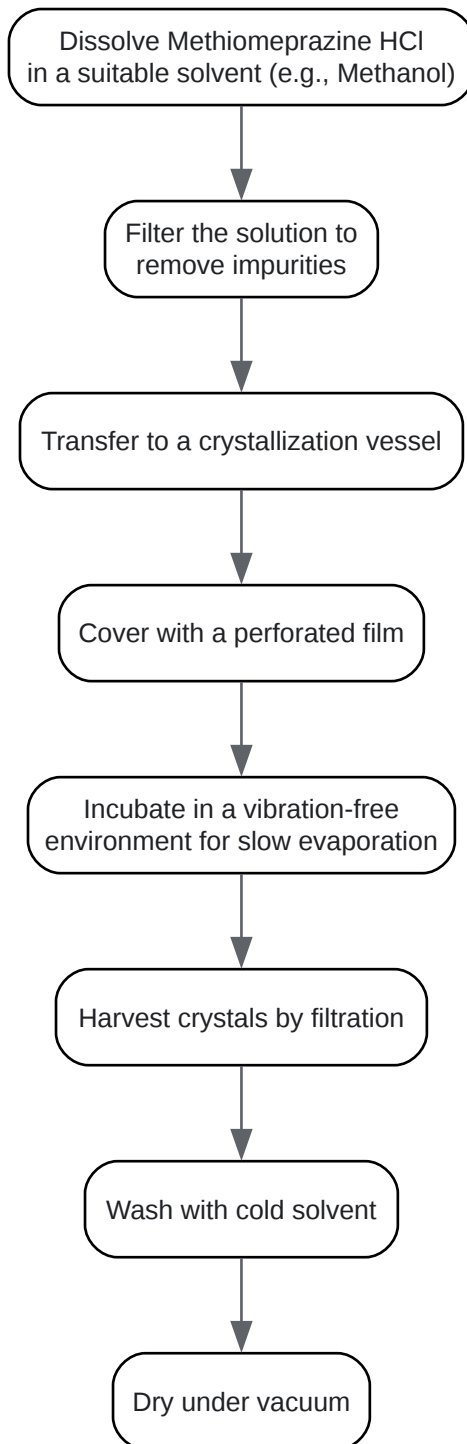
- **Powder X-ray Diffraction (PXRD):** To identify the crystalline form (polymorph) and to assess the degree of crystallinity.[5]
- **Differential Scanning Calorimetry (DSC):** To determine the melting point and to detect the presence of different polymorphic forms or solvates.[5]
- **Thermogravimetric Analysis (TGA):** To determine the presence of residual solvent or to study the thermal stability of the crystals.

- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the identity of the compound and to detect changes in molecular interactions between different crystalline forms.[5]
- Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe the crystal habit (shape) and to estimate the particle size distribution.

## Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the described crystallization protocols.

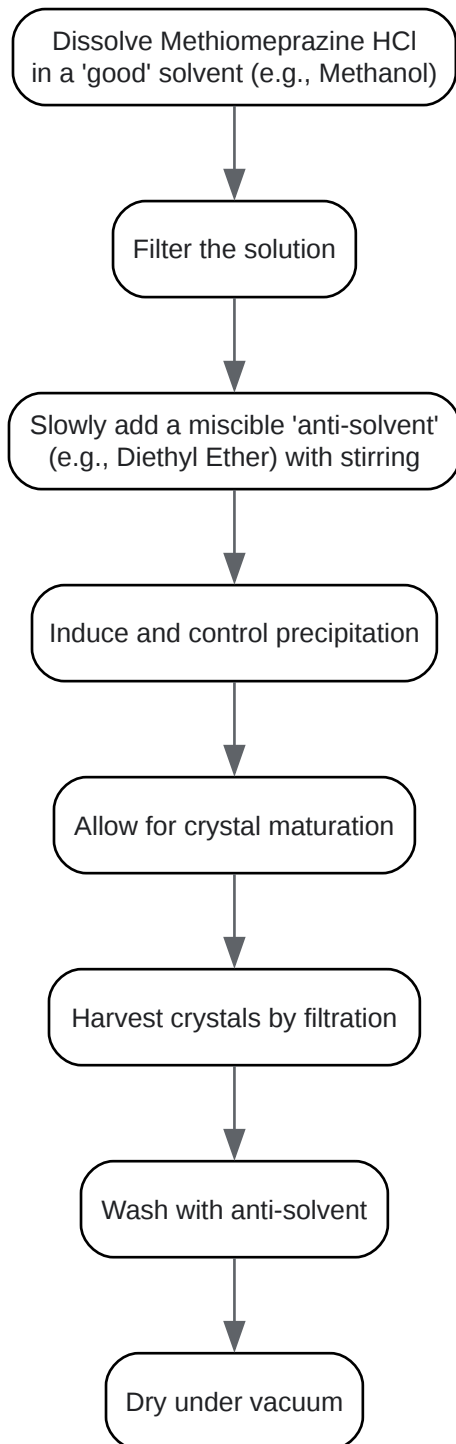
## Slow Evaporation Crystallization Workflow



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Caption: Workflow for Slow Evaporation Crystallization.

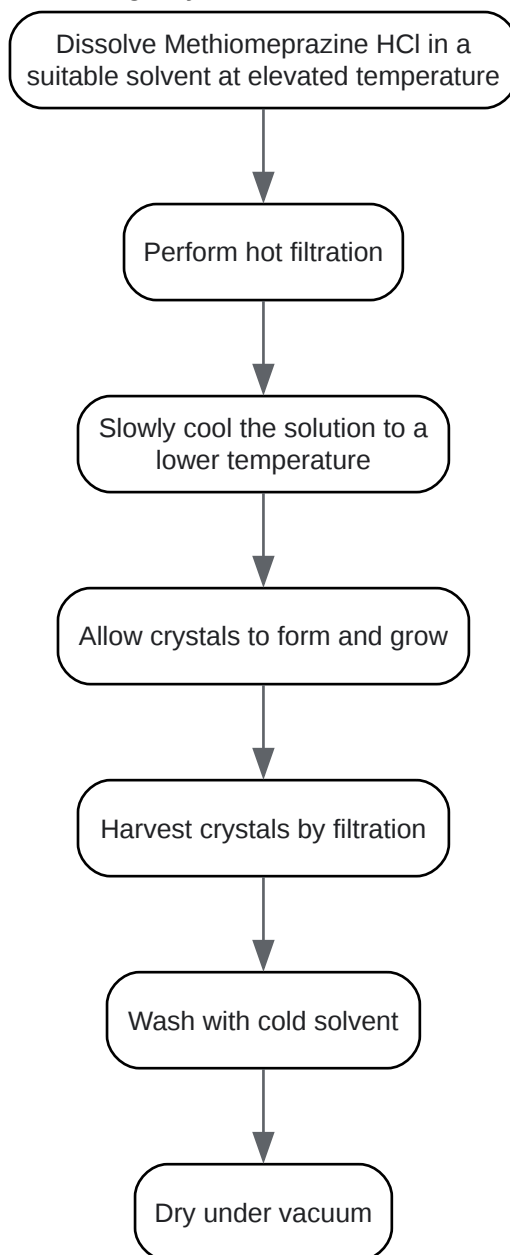
## Anti-Solvent Crystallization Workflow

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Caption: Workflow for Anti-Solvent Crystallization.



## Cooling Crystallization Workflow



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Caption: Workflow for Cooling Crystallization.

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## References

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